molecular formula C15H14FNO3S B6693503 3-(4-Fluorophenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid

3-(4-Fluorophenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid

Cat. No.: B6693503
M. Wt: 307.3 g/mol
InChI Key: JFEVHKUNNKVKPY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid is an organic compound that features a fluorinated phenyl group, a thiophene ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the Amide Bond: The reaction between 4-fluoroaniline and 5-methylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the intermediate amide.

    Alkylation: The intermediate amide is then alkylated with a suitable propanoic acid derivative under basic conditions to yield the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.

    Biological Probes: Used in the development of probes for studying biological pathways.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid
  • 3-(4-Bromophenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid
  • 3-(4-Methylphenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid

Comparison:

  • Fluorine Substitution: The presence of fluorine in 3-(4-Fluorophenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid can significantly alter its electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to its chloro, bromo, or methyl analogs.
  • Reactivity: The fluorinated compound may exhibit different reactivity patterns in chemical reactions, particularly in nucleophilic substitution reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(4-fluorophenyl)-3-[(5-methylthiophene-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-9-2-7-13(21-9)15(20)17-12(8-14(18)19)10-3-5-11(16)6-4-10/h2-7,12H,8H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEVHKUNNKVKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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